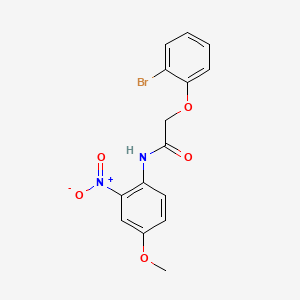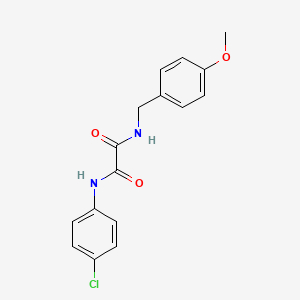
N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-nitrobenzamide, commonly known as CENB, is a synthetic compound that belongs to the family of carbazole-based derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
Mechanism of Action
The mechanism of action of CENB is not fully understood, but studies have suggested that it exerts its biological activities through multiple pathways. In cancer cells, CENB induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. It also induces cell cycle arrest by upregulating the expression of p21 and p27, which are cyclin-dependent kinase inhibitors. In fungi and bacteria, CENB disrupts the cell membrane and inhibits the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
CENB has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits cell proliferation, induces apoptosis, and arrests the cell cycle. In fungi and bacteria, it disrupts the cell membrane and inhibits the synthesis of DNA and RNA, leading to cell death. CENB has also been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of CENB is its high potency and selectivity towards cancer cells, fungi, and bacteria. It has also been found to have low toxicity towards normal cells, making it a promising candidate for further development. However, one of the limitations of CENB is its poor solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for the research and development of CENB. In medicinal chemistry, further studies are needed to investigate its potential as a lead compound for the development of anticancer, antifungal, and antibacterial drugs. In materials science, CENB can be further explored for its potential applications in organic electronics, such as OLEDs and OSCs. The synthesis of CENB can also be optimized to improve its yield and purity, and new derivatives can be synthesized to improve its solubility and bioavailability.
Synthesis Methods
The synthesis of CENB involves a multistep process that starts with the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 9-ethylcarbazole in the presence of a base such as triethylamine to yield the desired product. The overall yield of this process is around 50-60%, and the purity of the product can be improved by recrystallization.
Scientific Research Applications
CENB has shown promising results in various scientific research applications. In medicinal chemistry, it has been tested for its anticancer, antifungal, and antibacterial activities. Studies have shown that CENB inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to exhibit potent antifungal and antibacterial activities against various strains of fungi and bacteria.
In materials science, CENB has been investigated for its potential applications in organic electronics. It has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). CENB has shown excellent charge transport properties and high thermal stability, making it a promising candidate for these applications.
properties
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-3-methyl-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-3-24-20-7-5-4-6-17(20)18-13-16(9-11-21(18)24)23-22(26)15-8-10-19(25(27)28)14(2)12-15/h4-13H,3H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESPBLKBACZBCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C4=CC=CC=C41 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethyl-9H-carbazol-3-yl)-3-methyl-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-5-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5159959.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B5159973.png)
![2-(acetylamino)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5159978.png)


![3-[3-(benzyloxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159995.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(3-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5160005.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5160009.png)

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5160016.png)

![ethyl {4-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-morpholinyl}acetate](/img/structure/B5160043.png)
